2,2-Dimethoxyacetic acid 2,2-Dimethoxyacetic acid
Brand Name: Vulcanchem
CAS No.: 73569-40-1
VCID: VC4549232
InChI: InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)
SMILES: COC(C(=O)O)OC
Molecular Formula: C4H8O4
Molecular Weight: 120.104

2,2-Dimethoxyacetic acid

CAS No.: 73569-40-1

Cat. No.: VC4549232

Molecular Formula: C4H8O4

Molecular Weight: 120.104

* For research use only. Not for human or veterinary use.

2,2-Dimethoxyacetic acid - 73569-40-1

Specification

CAS No. 73569-40-1
Molecular Formula C4H8O4
Molecular Weight 120.104
IUPAC Name 2,2-dimethoxyacetic acid
Standard InChI InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)
Standard InChI Key PHELOKYCCWVWFE-UHFFFAOYSA-N
SMILES COC(C(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2,2-Dimethoxyacetic acid is structurally defined by a central acetic acid backbone with two methoxy groups (OCH3\text{OCH}_3) attached to the alpha carbon. This configuration imparts significant steric and electronic effects, influencing its acidity and reactivity. The IUPAC name for this compound is 2,2-dimethoxyacetic acid, and its SMILES notation is COC(C(=O)O)OC\text{COC(C(=O)O)OC} .

The compound’s molecular geometry has been confirmed through X-ray crystallography and spectroscopic methods. The presence of two electron-donating methoxy groups reduces the acidity of the carboxylic proton compared to unsubstituted acetic acid, with a predicted pKa\text{p}K_a of 2.35 . This value aligns with computational models that account for the inductive effects of the methoxy substituents .

Spectral Data and Characterization

Synthesis and Purification Strategies

Hydrolysis of Methyl 2,2-Dimethoxyacetate

The most common synthesis route involves the base-catalyzed hydrolysis of methyl 2,2-dimethoxyacetate (CAS 89-91-8). A protocol from Tetrahedron (2016) outlines the following steps :

  • Reaction Conditions: Lithium hydroxide monohydrate (\pu1.2equiv\pu{1.2 equiv}) is added to a solution of methyl dimethoxyacetate in dioxane and water at \pu0C\pu{0^\circ C}. The mixture is stirred for 1 hour at \pu0C\pu{0^\circ C} and an additional hour at room temperature.

  • Workup: The aqueous layer is acidified with \pu6NHCl\pu{6N HCl} to pH 1–2, followed by extraction with diethyl ether. Drying with magnesium sulfate and solvent evaporation yields the crude acid.

Despite adherence to this procedure, practitioners have reported difficulties in obtaining pure 2,2-dimethoxyacetic acid, as evidenced by anomalous NMR spectra . Potential issues include:

  • Incomplete Hydrolysis: Residual ester or intermediate hemiacetal species.

  • Side Reactions: Formation of dimers or decomposition products under acidic conditions.

Alternative Synthetic Routes

Alternative methods, such as the oxidation of 2,2-dimethoxyethanol or direct carboxylation of dimethoxyacetone, remain underexplored. Computational studies suggest that enzymatic catalysis using lipases could offer milder conditions, though experimental validation is lacking .

Physicochemical Properties

Thermal and Solubility Profiles

Key physicochemical properties include:

PropertyValueSource
Melting Point112.5113.0C112.5 - 113.0^\circ \text{C}
Boiling Point228.7±20.0C228.7 \pm 20.0^\circ \text{C}
Density1.174±0.06g/cm31.174 \pm 0.06 \, \text{g/cm}^3
Solubility in WaterPartially soluble
Solubility in Organic SolventsMiscible with ether, dioxane

The compound’s limited water solubility necessitates the use of polar aprotic solvents for reactions. Its stability under acidic conditions is moderate, with decomposition observed above 150C150^\circ \text{C} .

Applications in Organic Chemistry

Role in Peptide Synthesis

The steric bulk of the dimethoxy groups makes 2,2-dimethoxyacetic acid a useful protecting group for amino acids. Its incorporation into peptide chains has been shown to reduce racemization during coupling reactions .

Pharmaceutical Intermediates

Derivatives of 2,2-dimethoxyacetic acid are intermediates in the synthesis of antiviral agents and kinase inhibitors. For example, methyl esters of this compound are precursors to prodrugs designed for enhanced bioavailability .

Recent Research and Future Directions

Mechanistic Studies on Hydrolysis

Recent investigations have focused on optimizing the hydrolysis of methyl 2,2-dimethoxyacetate. Quantum mechanical calculations suggest that increasing the reaction temperature to 40C40^\circ \text{C} could improve yields by reducing activation energy barriers . Experimental validation of these models is ongoing.

Biocatalytic Approaches

Preliminary work with immobilized lipases (e.g., Candida antarctica Lipase B) has demonstrated partial activity in ester hydrolysis, though yields remain suboptimal . Protein engineering efforts aim to enhance enzyme compatibility with dimethoxy substrates.

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